![molecular formula C15H10Cl3F3N2O3S B2490398 3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide CAS No. 2061725-62-8](/img/structure/B2490398.png)
3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide is a useful research compound. Its molecular formula is C15H10Cl3F3N2O3S and its molecular weight is 461.66. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Potency Enhancement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Herbicidal Agents
Quantitative structure-activity relationship (QSAR) directed the discovery of 3- (pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is suggested that the compound interacts with its targets, possibly affecting proteins in the cytoskeleton of certain organisms .
Biochemical Pathways
It is known that the compound can inhibit the growth of strains that are resistant to certain other compounds . This suggests that it may affect pathways related to growth and development in these organisms.
Result of Action
The compound affects the motility of certain cells, the germination of cysts, the growth of the mycelium, and sporulation . These effects suggest that the compound has a broad impact on the life cycle of the organisms it targets.
Action Environment
It is known that the compound is stable under light and heat, and stable under neutral and weakly acidic conditions .
properties
IUPAC Name |
3,4-dichloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O3S/c16-10-2-1-8(5-11(10)17)13(24)22-3-4-27(25,26)14-12(18)6-9(7-23-14)15(19,20)21/h1-2,5-7H,3-4H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKBVKDLKMNMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCS(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide |
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